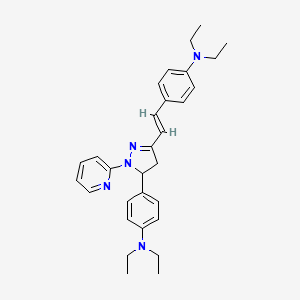

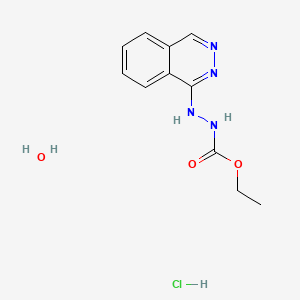

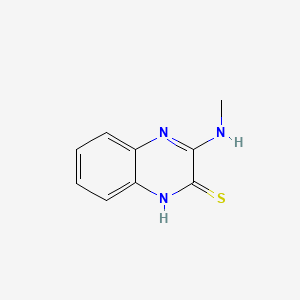

(2,5-dioxoimidazolidin-4-yl)urea;2-hydroxyethyl(trimethyl)azanium

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2,5-dioxoimidazolidin-4-yl)urea and 2-hydroxyethyl(trimethyl)azanium are two distinct compounds with unique chemical properties and applications It is widely used in dermatological products due to its moisturizing and keratolytic effects

Métodos De Preparación

Synthetic Routes and Reaction Conditions

For (2,5-dioxoimidazolidin-4-yl)urea:

Chemical Synthesis: It can be synthesized through the oxidation of uric acid using potassium permanganate or hydrogen peroxide under acidic conditions.

Biological Extraction: It can also be extracted from the comfrey plant or other botanical sources through solvent extraction and purification processes.

For 2-hydroxyethyl(trimethyl)azanium:

Chemical Synthesis: Choline can be synthesized by the reaction of ethylene oxide with trimethylamine, followed by neutralization with hydrochloric acid.

Biotechnological Production: It can also be produced through microbial fermentation using specific bacterial strains that can convert precursors into choline.

Industrial Production Methods

Large-Scale Chemical Synthesis: Both compounds can be produced on an industrial scale using the aforementioned chemical synthesis methods, with optimized reaction conditions to ensure high yield and purity.

Biotechnological Methods: For choline, large-scale fermentation processes using genetically engineered microorganisms can be employed to produce choline in significant quantities.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: (2,5-dioxoimidazolidin-4-yl)urea can undergo oxidation reactions to form various derivatives, depending on the oxidizing agent used.

Reduction: Both compounds can undergo reduction reactions under specific conditions to yield different products.

Substitution: Choline can participate in substitution reactions, particularly in the formation of phosphatidylcholine, a key component of cell membranes.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Phosphoryl chloride for the synthesis of phosphatidylcholine.

Major Products Formed

Oxidation Products: Various oxidized derivatives of (2,5-dioxoimidazolidin-4-yl)urea.

Reduction Products: Reduced forms of both compounds, depending on the reducing agent used.

Substitution Products: Phosphatidylcholine and other choline derivatives.

Aplicaciones Científicas De Investigación

Chemistry

Corrosion Inhibition: (2,5-dioxoimidazolidin-4-yl)urea has been studied for its potential as a corrosion inhibitor for mild steel in acidic environments.

Catalysis: Both compounds can be used as catalysts or catalyst precursors in various chemical reactions.

Biology

Cell Membrane Structure: Choline is a vital component of phosphatidylcholine, which is essential for maintaining cell membrane integrity.

Neurotransmission: Choline is a precursor for acetylcholine, a neurotransmitter involved in muscle control and memory.

Medicine

Dermatology: (2,5-dioxoimidazolidin-4-yl)urea is used in skincare products for its moisturizing and keratolytic properties.

Nutritional Supplements: Choline is used in dietary supplements to support brain health and liver function.

Industry

Cosmetics: Both compounds are used in cosmetic formulations for their beneficial properties.

Agriculture: Choline is used as a feed additive to promote animal growth and health.

Mecanismo De Acción

(2,5-dioxoimidazolidin-4-yl)urea

Moisturizing Effect: It promotes water retention in the skin, enhancing hydration.

Keratolytic Effect: It helps in the removal of dead skin cells, promoting skin renewal.

2-hydroxyethyl(trimethyl)azanium

Cell Membrane Structure: Choline is incorporated into phosphatidylcholine, which is a major component of cell membranes.

Neurotransmission: Choline is converted into acetylcholine, which is essential for nerve signal transmission.

Comparación Con Compuestos Similares

Similar Compounds

(2,5-dioxoimidazolidin-4-yl)urea: Similar compounds include urea, allantoin derivatives, and other diureides.

2-hydroxyethyl(trimethyl)azanium: Similar compounds include betaine, phosphatidylcholine, and other quaternary ammonium compounds.

Uniqueness

(2,5-dioxoimidazolidin-4-yl)urea: Its unique moisturizing and keratolytic properties make it highly valuable in dermatological applications.

2-hydroxyethyl(trimethyl)azanium: Its role as a precursor for acetylcholine and its importance in cell membrane structure highlight its essential biological functions.

Propiedades

Número CAS |

71042-91-6 |

|---|---|

Fórmula molecular |

C9H20N5O4+ |

Peso molecular |

262.29 g/mol |

Nombre IUPAC |

(2,5-dioxoimidazolidin-4-yl)urea;2-hydroxyethyl(trimethyl)azanium |

InChI |

InChI=1S/C5H14NO.C4H6N4O3/c1-6(2,3)4-5-7;5-3(10)6-1-2(9)8-4(11)7-1/h7H,4-5H2,1-3H3;1H,(H3,5,6,10)(H2,7,8,9,11)/q+1; |

Clave InChI |

ORPZSZSPFKSESF-UHFFFAOYSA-N |

SMILES canónico |

C[N+](C)(C)CCO.C1(C(=O)NC(=O)N1)NC(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

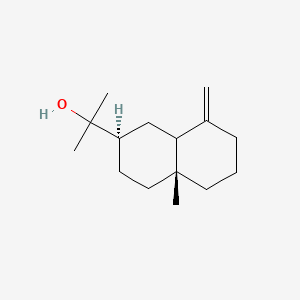

![4-amino-5-chloro-N-[[4-[(4-cyanophenyl)methyl]morpholin-2-yl]methyl]-2-methoxybenzamide;(E)-but-2-enedioic acid](/img/structure/B12713357.png)

![4-[(2,5-dichlorophenyl)diazenyl]-N-ethyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;tetrachlorozinc(2-)](/img/structure/B12713381.png)